4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride
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Overview
Description
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring compared to 1,2,5-oxadiazoles.
Uniqueness
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
851370-57-5 |
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Molecular Formula |
C14H9ClN2O4S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H9ClN2O4S/c15-22(19,20)12-8-6-11(7-9-12)14-13(16-21-17(14)18)10-4-2-1-3-5-10/h1-9H |
InChI Key |
QXCPBSDRGJMDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=C(C=C3)S(=O)(=O)Cl)[O-] |
Origin of Product |
United States |
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